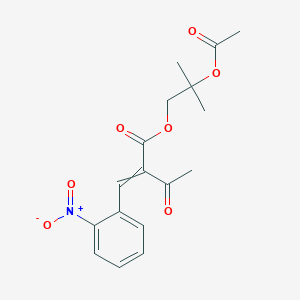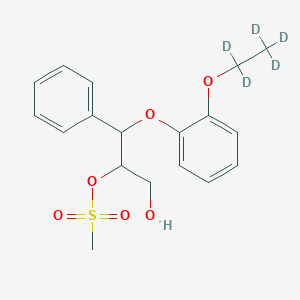
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is a synthetic carbohydrate derivative used primarily in glycobiology research. This compound is notable for its structural modifications, which include the presence of a benzyl group, an acetamido group, and a fluorine atom. These modifications make it a valuable tool for studying carbohydrate chemistry and the biological roles of sugars.
Mechanism of Action
Target of Action
The primary target of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is the hepatic glycosaminoglycan biosynthesis pathway . This pathway is responsible for the production of glycosaminoglycans, which are long unbranched polysaccharides consisting of a repeating disaccharide unit.
Mode of Action
This compound acts as an inhibitor of the hepatic glycosaminoglycan biosynthesis pathway . By inhibiting this pathway, it disrupts the production of glycosaminoglycans.
Biochemical Pathways
The compound affects the glycosaminoglycan biosynthesis pathway . Glycosaminoglycans are essential components of the extracellular matrix and play crucial roles in cellular functions such as cell proliferation, adhesion, migration, and differentiation. Therefore, the inhibition of this pathway can have significant downstream effects on these cellular functions.
Pharmacokinetics
The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s stability under desiccating conditions and its storage instructions suggest that it may have good stability and a reasonable half-life .
Result of Action
The inhibition of the hepatic glycosaminoglycan biosynthesis pathway by this compound can lead to a decrease in the production of glycosaminoglycans . This can affect various cellular functions, including cell proliferation, adhesion, migration, and differentiation.
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at -20°C under desiccating conditions
Biochemical Analysis
Biochemical Properties
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is known to play a role in biochemical reactions, particularly in the biosynthesis of glycosaminoglycans . It interacts with various enzymes and proteins involved in these pathways, and these interactions are believed to be competitive, as the compound can dilute the specific activity of cellular D-[3H]glucosamine .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its effects on cellular glycosaminoglycan and protein synthesis have been studied using primary hepatocytes in culture .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into glycosaminoglycans, resulting in premature chain termination . It also serves as an enzymatic inhibitor of the normal sugar metabolites .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the biosynthesis of glycosaminoglycans . It interacts with enzymes and cofactors within these pathways, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose typically involves multiple steps. One common method starts with the protection of hydroxyl groups on a glucopyranose derivative, followed by the introduction of the acetamido group. The fluorine atom is then introduced via a nucleophilic substitution reaction. Finally, the benzyl group is added through benzylation. Each step requires specific reaction conditions, such as the use of protecting groups, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The choice of solvents, reagents, and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the acetamido group or the benzyl group, leading to different oxidation products.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with modified functional groups, while substitution reactions can introduce new functional groups in place of the fluorine atom .
Scientific Research Applications
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying carbohydrate chemistry and the effects of structural modifications on reactivity.
Biology: Researchers use it to investigate the roles of carbohydrates in biological systems, including cell signaling and recognition processes.
Medicine: The compound is used in the development of glycomimetics, which are carbohydrate-based drugs designed to mimic the biological activity of natural sugars.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose: Contains additional benzoyl groups, which can further modify its reactivity and interactions with biological targets.
Uniqueness
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its hydrophobicity, while the acetamido and fluorine groups influence its reactivity and binding interactions. These features make it a versatile compound for various research applications .
Properties
IUPAC Name |
N-[(2S,3S,4R,5S)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO5/c1-9(19)17-13-14(20)12(16)11(7-18)22-15(13)21-8-10-5-3-2-4-6-10/h2-6,11-15,18,20H,7-8H2,1H3,(H,17,19)/t11?,12-,13+,14+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHAJQQMKGKKF-DVAATCQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)CO)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)


![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)



![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)



